molecular formula C28H24F12N4P2 B1165636 Copper fluoborate solution (45per cent). CAS No. 108882-05-9

Copper fluoborate solution (45per cent).

Número de catálogo: B1165636
Número CAS: 108882-05-9
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Descripción

Copper fluoborate solution (45per cent)., also known as Copper fluoborate solution (45per cent)., is a useful research compound. Its molecular formula is C28H24F12N4P2. The purity is usually 95%.
BenchChem offers high-quality Copper fluoborate solution (45per cent). suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper fluoborate solution (45per cent). including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electroplating Applications

Overview of Copper Fluoborate in Electroplating

Copper fluoborate solutions are primarily employed in electroplating processes as a substitute for copper sulfate baths. The high solubility of copper fluoborate allows for a greater concentration of copper ions in solution, which is advantageous for high-speed plating applications. This characteristic enables the coating of larger parts while maintaining efficiency in the electroplating process.

Key Benefits:

  • High Ion Concentration: The solution can hold a higher number of copper ions, enhancing conductivity and current density, which is crucial for effective electroplating .
  • Reduced Anode Maintenance: Unlike traditional methods that require an anode replacement, copper fluoborate serves as the copper source directly from the solution .

Limitations:

  • Cost: Copper fluoborate solutions are more expensive than their sulfate counterparts, which limits their widespread adoption in the industry .
  • Corrosiveness and Hazardous Nature: The fluoborate ions are highly corrosive and pose challenges for waste treatment, increasing overall handling costs .

Anticancer Research

Recent studies have explored the potential of copper-based compounds, including copper fluoborate, in cancer therapy. Research indicates that copper compounds can induce tumor cell death through various mechanisms such as apoptosis and inhibition of angiogenesis.

Mechanisms of Action:

  • Induction of Apoptosis: Copper compounds activate apoptosis signaling pathways via reactive oxygen species (ROS), leading to programmed cell death in cancer cells .
  • Targeting Tumor Hypoxia: Some copper complexes are being evaluated for their ability to map tumor hypoxia, which is crucial for understanding tumor behavior and treatment response .

Case Studies:

  • In vitro studies have shown that copper nanoparticles can selectively target cancer cells while sparing healthy cells, presenting a promising avenue for targeted cancer therapies .
  • Clinical trials are underway to assess the effectiveness of various copper complexes against different types of cancers, highlighting the compound's potential beyond traditional uses .

Industrial Uses Beyond Electroplating

Copper fluoborate solutions find applications in several other industrial processes:

Table 1: Summary of Industrial Applications

Application AreaDescription
Electroforming Used in processes to create thin layers of copper foil without varying bath composition .
Chemical Manufacturing Serves as a precursor or reagent in various chemical syntheses due to its reactivity .
Waste Treatment Investigated for recovering fluoboric acid from waste streams generated during electroplating operations .

Análisis De Reacciones Químicas

Electrochemical Reactions in Electroplating

Copper fluoborate serves as an electrolyte in electroplating baths, where it undergoes reduction at the cathode:
Cu2++2eCu(s)\text{Cu}^{2+}+2e^-\rightarrow \text{Cu}(s)
Key Findings :

  • High Solubility : Fluoborate baths support copper ion concentrations up to 200 g/L, enabling high-speed plating at current densities exceeding 50 A/dm² .

  • Conductivity : The fluoborate ion (BF4\text{BF}_4^-) enhances solution conductivity, though throwing power is inferior to sulfate-based baths .

  • Stability : Boric acid is added to inhibit hydrolysis of BF4\text{BF}_4^- into fluorides, which can compromise deposit quality .

ParameterCopper Fluoborate BathCopper Sulfate Bath
Copper Ion Concentration200 g/L80 g/L
Current Density50–100 A/dm²20–50 A/dm²
Throwing PowerModerateHigh

Acid-Base Neutralization in Hydrometallurgy

In hydrometallurgical metal recovery, copper oxide reacts with fluoboric acid to regulate pH and recover copper:
CuO+2HBF4Cu BF4 2+H2O\text{CuO}+2\text{HBF}_4\rightarrow \text{Cu BF}_4\text{ }_2+\text{H}_2\text{O}
Industrial Application :

  • Raffinate Treatment : Adding CuO to copper-containing raffinate solutions reduces fluoboric acid concentrations by 85–92%, enabling efficient electrowinning .

  • Recovery Rates : Electrodialysis achieves 97% copper recovery and 90% fluoborate reuse from rinsewaters .

Displacement Reactions

Active metals like aluminum displace copper from fluoborate solutions:
2Al(s)+3Cu BF4 2(aq)2Al BF4 3(aq)+3Cu(s)2\text{Al}(s)+3\text{Cu BF}_4\text{ }_2(aq)\rightarrow 2\text{Al BF}_4\text{ }_3(aq)+3\text{Cu}(s)
Observations :

  • Kinetics : Rapid deposition of metallic copper occurs, with solution color transitioning from blue-green to colorless .

  • Yield : Reactions achieve >95% yield under stoichiometric conditions .

Thermal Decomposition

At elevated temperatures, copper fluoborate decomposes into hazardous gases:
Cu BF4 2ΔCuO+2BF3+2HF\text{Cu BF}_4\text{ }_2\xrightarrow{\Delta}\text{CuO}+2\text{BF}_3\uparrow +2\text{HF}\uparrow
Safety Notes :

  • Byproducts : Releases toxic BF3\text{BF}_3 and HF\text{HF}, requiring controlled environments .

  • Stability : Solutions are stable under ambient conditions but degrade rapidly above 80°C .

Hydrolysis and pH Sensitivity

The fluoborate ion hydrolyzes in low-acid conditions, affecting plating quality:
BF4+H2OBF3OH+HF\text{BF}_4^-+\text{H}_2\text{O}\rightleftharpoons \text{BF}_3\text{OH}^-+\text{HF}
Impact on Electroplating :

  • pH Dependence : Optimal plating occurs at pH < 1.7. Higher pH causes dull, brittle deposits .

  • Additives : Boric acid (10–30 g/L) stabilizes BF4\text{BF}_4^-, preventing fluoride formation .

Propiedades

Número CAS

108882-05-9

Fórmula molecular

C28H24F12N4P2

Peso molecular

0

Sinónimos

Copper fluoborate solution (45%).

Origen del producto

United States

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